molecular formula C19H22ClF2N5O2S B2746545 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185148-80-4

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2746545
CAS RN: 1185148-80-4
M. Wt: 457.92
InChI Key: LKITUJNIOGAZDI-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClF2N5O2S and its molecular weight is 457.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Studies on compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride have shown promising antibacterial activities. For example, novel analogs containing the benzo[d]thiazolyl and pyrazole motifs have been designed, synthesized, and evaluated for their antibacterial properties. Some of these compounds demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of such structures in developing new antibacterial agents (Palkar et al., 2017).

Anti-anoxic Activity

Another research avenue for similar compounds involves their evaluation for anti-anoxic (AA) activity. Certain 2-thiazolecarboxamides, bearing a resemblance in structural functionality, have been prepared and tested for AA activity in mice. Among these, specific derivatives showed potent AA activity, surpassing that of known compounds. This suggests the potential therapeutic application of such compounds in conditions related to oxygen deprivation (Ohkubo et al., 1995).

Antiobesity and CB1 Receptor Antagonism

The study of diaryl dihydropyrazole-3-carboxamides, which share a core structure with the compound of interest, has been linked to significant in vivo antiobesity activity. This activity is attributed to their antagonism of the CB1 receptor, demonstrating the potential of such compounds in treating obesity through appetite suppression and body weight reduction (Srivastava et al., 2007).

Co-activator Associated Arginine Methyltransferase 1 (CARM1) Inhibition

N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed as inhibitors targeting CARM1, a co-activator associated arginine methyltransferase involved in the regulation of gene expression. The inhibitory activity of these compounds was influenced by the heteroaryl fragment, indicating the importance of structural variation in enhancing biological activity (Allan et al., 2009).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to possess significant vasodilatory properties. These compounds could potentially serve as new classes of vasorelaxant agents, highlighting the diverse therapeutic applications of structures related to the compound (Hassan et al., 2014).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O2S.ClH/c1-24-6-3-15(23-24)18(27)26(5-2-4-25-7-9-28-10-8-25)19-22-17-14(21)11-13(20)12-16(17)29-19;/h3,6,11-12H,2,4-5,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKITUJNIOGAZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.